
3-(2-Chloro-3-methoxyphenyl)-N-(2-(4-methoxyphenyl)ethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloro-3-methoxyphenyl)-N-(2-(4-methoxyphenyl)ethyl)propanamide is an organic compound with a complex structure It is characterized by the presence of chloro and methoxy groups attached to a phenyl ring, and an amide linkage connecting two aromatic systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-3-methoxyphenyl)-N-(2-(4-methoxyphenyl)ethyl)propanamide typically involves multiple steps. One common route starts with the preparation of the intermediate 2-chloro-3-methoxybenzaldehyde. This intermediate is then subjected to a series of reactions, including condensation with 4-methoxyphenethylamine, followed by reduction and acylation to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate more robust purification techniques, such as crystallization and chromatography, to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-3-methoxyphenyl)-N-(2-(4-methoxyphenyl)ethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Formation of 2-chloro-3-methoxybenzoic acid.
Reduction: Formation of 3-(2-chloro-3-methoxyphenyl)-N-(2-(4-methoxyphenyl)ethyl)amine.
Substitution: Formation of 3-(2-azido-3-methoxyphenyl)-N-(2-(4-methoxyphenyl)ethyl)propanamide.
Scientific Research Applications
3-(2-Chloro-3-methoxyphenyl)-N-(2-(4-methoxyphenyl)ethyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-3-methoxyphenyl)-N-(2-(4-methoxyphenyl)ethyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalysis. The pathways involved often include signal transduction cascades that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloro-4-methoxyphenyl)-N-(2-(4-methoxyphenyl)ethyl)propanamide
- 3-(2-Chloro-3-methoxyphenyl)-N-(2-(3-methoxyphenyl)ethyl)propanamide
- 3-(2-Chloro-3-methoxyphenyl)-N-(2-(4-chlorophenyl)ethyl)propanamide
Uniqueness
3-(2-Chloro-3-methoxyphenyl)-N-(2-(4-methoxyphenyl)ethyl)propanamide is unique due to its specific substitution pattern on the phenyl rings and the presence of both chloro and methoxy groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
853332-49-7 |
|---|---|
Molecular Formula |
C19H22ClNO3 |
Molecular Weight |
347.8 g/mol |
IUPAC Name |
3-(2-chloro-3-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]propanamide |
InChI |
InChI=1S/C19H22ClNO3/c1-23-16-9-6-14(7-10-16)12-13-21-18(22)11-8-15-4-3-5-17(24-2)19(15)20/h3-7,9-10H,8,11-13H2,1-2H3,(H,21,22) |
InChI Key |
YCCSGXZJDPOUJB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CCC2=C(C(=CC=C2)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


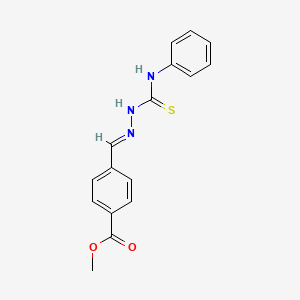

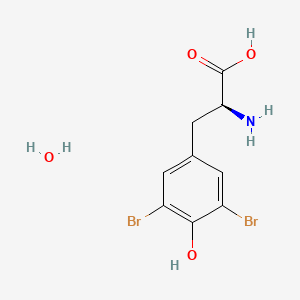
![2-(2-Chlorophenyl)-5-(2,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11961740.png)
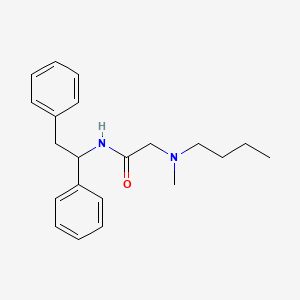
![4,4'-[Oxybis(benzene-4,1-diylsulfanediyl)]dibenzene-1,2-dicarbonitrile](/img/structure/B11961749.png)


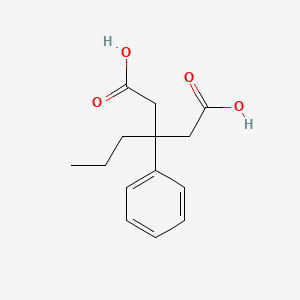
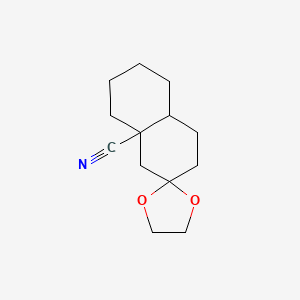
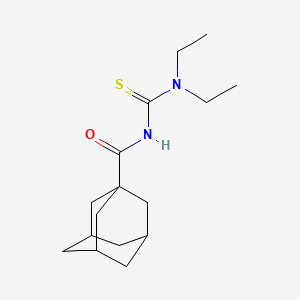
![Benzyl [2,2,2-trichloro-1-(3-methylphenoxy)ethyl]carbamate](/img/structure/B11961797.png)
![(5Z)-3-Hexyl-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11961807.png)

